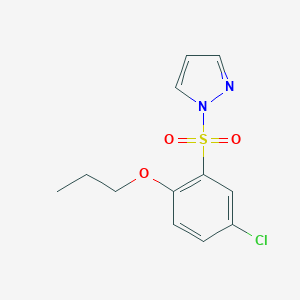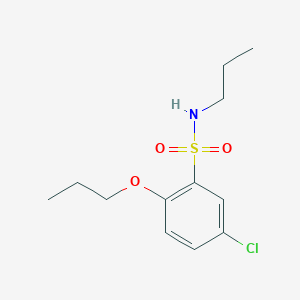
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as ADMS or sulfasalazine, is a sulfonamide drug that has been widely used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the body to its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP). The drug has been shown to have anti-inflammatory, immunomodulatory, and antibacterial effects, making it a promising therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is known to have several effects on the immune system and gut microbiota. The drug has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the activation of immune cells such as T cells and macrophages. This compound also has antibacterial effects, particularly against gram-negative bacteria, which may contribute to its efficacy in IBD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. The drug is metabolized in the liver to its active forms, 5-ASA and SP, which have different mechanisms of action. 5-ASA is thought to act locally in the gut to reduce inflammation, while SP is believed to have systemic effects on the immune system. This compound has also been shown to alter the composition of the gut microbiota, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has several advantages as a therapeutic agent for lab experiments. It has been extensively studied and is well-tolerated in humans, making it a safe and reliable drug for use in animal models. The drug is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. This compound has been shown to have variable efficacy in different patient populations, and its mechanism of action is not fully understood. Additionally, the drug has been associated with several side effects, such as gastrointestinal disturbances and skin rashes, which may need to be monitored in animal models.
Direcciones Futuras
There are several future directions for research on N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that may predict response to this compound treatment in different patient populations. Additionally, there is ongoing research on the role of this compound in modulating the gut microbiota and its potential use in other conditions, such as obesity and metabolic syndrome. Overall, this compound remains a promising therapeutic agent with potential applications in a wide range of diseases.
Métodos De Síntesis
The synthesis of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the sodium salt of this compound, which is then acidified to yield the free acid.
Aplicaciones Científicas De Investigación
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. In IBD, it has been shown to be effective in inducing and maintaining remission in patients with ulcerative colitis and Crohn's disease. In RA, it has been used as a disease-modifying antirheumatic drug (DMARD) to reduce inflammation and joint damage. Additionally, this compound has been investigated for its potential use in other autoimmune and inflammatory conditions, such as psoriasis, ankylosing spondylitis, and multiple sclerosis.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
4-ethoxy-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h5,8-9,14H,1,6-7H2,2-4H3 |
Clave InChI |
VPHUKPAWVXAGTL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)




![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)





![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)